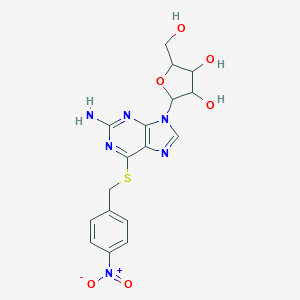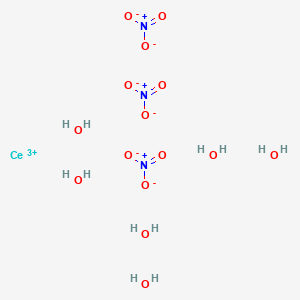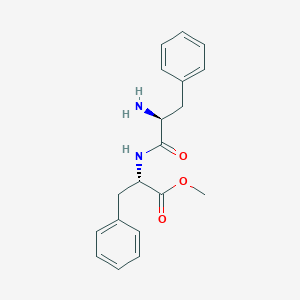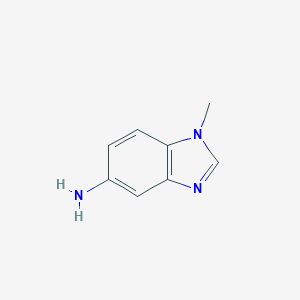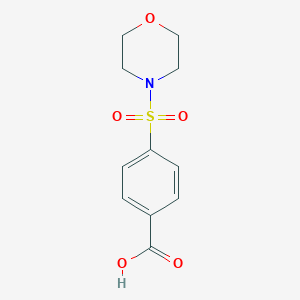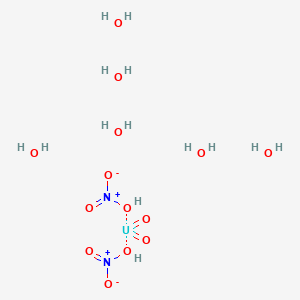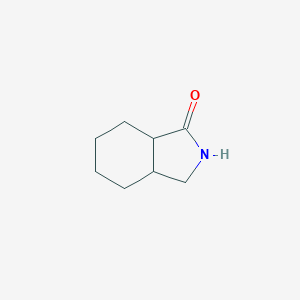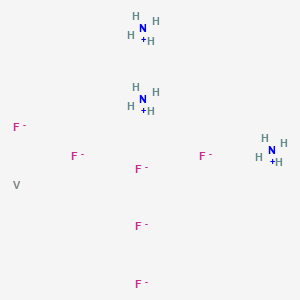
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C11H14N4O4 and its molecular weight is 266.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomass Conversion and Derivative Production
Bioconversion of Plant Biomass 5-Hydroxymethylfurfural (HMF) and its derivatives, such as 2,5-furandicarboxylic acid and 2,5-diformylfuran, are pivotal in the conversion of plant biomass into valuable chemical feedstocks. These compounds serve as alternatives to non-renewable hydrocarbon sources, marking significant strides in the creation of polymers, fuels, and various chemicals from renewable plant feedstocks (Chernyshev, Kravchenko, & Ananikov, 2017).
Solvent Selection in Biomass Conversion In the biphasic dehydration of sugars to HMF, selecting appropriate solvents is crucial to enhance productivity and minimize undesired side reactions. Tools like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) aid in screening potential solvents based on molecular interactions, emphasizing green chemistry in solvent selection (Esteban, Vorholt, & Leitner, 2020).
Chemical Synthesis and Applications
Organic Synthesis Using HMF HMF, derived from biomass, plays a significant role in organic synthesis, serving as a building block for producing various value-added chemicals, materials, and biofuels. Its diverse functional groups make it an excellent starting material for the preparation of fine chemicals, demonstrating its versatility in incorporating renewable carbon sources into target compounds (Fan, Verrier, Queneau, & Popowycz, 2019).
Cyclopentanone Synthesis from Biomass-Derived Furfurals HMF serves as a chemical feedstock in the biorefinery process, contributing to the synthesis of cyclopentanone and its derivatives. These compounds are pivotal petrochemical intermediates with vast commercial prospects, demonstrating the potential of biomass-derived furfurals in synthesizing a broad range of petrochemicals (Dutta & Bhat, 2021).
Environmental and Biological Implications
Environmental Fate of HMF HMF, often found in processed foods and honey, arises from the hydrogenation of sugar substances under specific conditions. Despite its low incidence in food, it's vital to understand the formation and potential health impacts of HMF as it can indicate food quality and the presence of contamination during heat-processing in various food products (Farag et al., 2020).
Potential of HMF in Adhesive Systems Exploring HMF and its derivatives in adhesive systems, especially in industries like wood and foundry, is gaining traction. As the industry seeks to replace fossil-based chemicals, HMF emerges as a key renewable reactant in developing alternative adhesives, though further research is needed to enhance performance and economic viability (Thoma et al., 2020).
作用機序
Target of Action
6-Methylpurine riboside (6-MPR) is a purine nucleoside analogue . Its primary target is mammalian adenosine deaminase (ADA) . ADA is an enzyme involved in purine metabolism, which is essential for the proliferation of cells, especially lymphocytes .
Mode of Action
6-MPR interacts with ADA, serving as an excellent substrate for this enzyme . This interaction is presumed to be the key to its activation in tumor cells .
Biochemical Pathways
The anticancer mechanisms of 6-MPR rely on the inhibition of DNA synthesis and the induction of apoptosis . By inhibiting DNA synthesis, the compound prevents the replication of cancer cells. Inducing apoptosis, or programmed cell death, helps to eliminate these cells from the body .
Pharmacokinetics
Its antitumor activity suggests that it may have good bioavailability .
Result of Action
The result of 6-MPR’s action is a significant reduction in tumor cell proliferation. In vitro antitumor effects of 6-MPR have shown it to be highly active, with IC50 values ranging from 6 to 34 nM .
生化学分析
Biochemical Properties
6-Methylpurine riboside interacts with various enzymes and proteins in biochemical reactions. It is an excellent substrate of mammalian adenosine deaminase (ADA) . The interaction with this enzyme is presumably related to its mechanism of activation in tumor cells .
Cellular Effects
6-Methylpurine riboside has significant effects on various types of cells and cellular processes. It has been shown to have potent antitumor activity in five human tumor cell lines . The compound inhibits DNA synthesis and induces apoptosis in cells , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Methylpurine riboside involves its binding interactions with biomolecules and changes in gene expression. The compound exerts its effects at the molecular level through the inhibition of DNA synthesis and the induction of apoptosis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a tetrahydrofuran derivative to the desired compound through a series of chemical reactions.", "Starting Materials": [ "(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3,4-diol", "Tetrahydrofuran derivative", "6-methyl-9H-purin-9-ol", "Methanol", "Hydrogen", "Palladium on carbon" ], "Reaction": [ "The tetrahydrofuran derivative is first treated with methanol and hydrogen in the presence of palladium on carbon to reduce the carbonyl group to a hydroxyl group.", "The resulting product is then reacted with 6-methyl-9H-purin-9-ol in the presence of a Lewis acid catalyst to form the desired compound through a nucleophilic substitution reaction.", "The product is purified through column chromatography to obtain the final compound." ] } | |
CAS番号 |
14675-48-0 |
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
(2R,3R,5R)-2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-5-7-10(13-3-12-5)15(4-14-7)11-9(18)8(17)6(2-16)19-11/h3-4,6,8-9,11,16-18H,2H2,1H3/t6-,8+,9?,11-/m1/s1 |
InChIキー |
FIGBCBGMUIGJBD-GBDDODFYSA-N |
異性体SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O |
SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
正規SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
ピクトグラム |
Acute Toxic |
同義語 |
6-methyl-9-beta-D-ribofuranosylpurine 6-methylpurine riboside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




